Formamicin

Cytotoxicity Leukemia Plecomacrolide

Researchers studying cell death often face limitations with V-ATPase inhibitors like bafilomycin A1. Formamicin, a structurally unique plecomacrolide, offers an alternative. - Differentiated Mechanism: Exhibits picomolar cytotoxicity (IC50 0.13-0.15 ng/mL) against leukemia cell lines, suggesting a mode of action beyond V-ATPase inhibition. - Broad-Spectrum Activity: Demonstrates potent antifungal activity against phytopathogens with MIC values from 0.39-12.5 μg/mL. - Supply Chain Assurance: Sourced from specialized fermentation facilities, ensuring high batch-to-batch consistency for reproducible results.

Molecular Formula C44H72O13
Molecular Weight 809.0 g/mol
Cat. No. B1234935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamicin
Synonymsformamicin
Molecular FormulaC44H72O13
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C
InChIInChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1
InChIKeyAUNKVZMKKDTMQP-AGCNVFKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamicin Sourcing Guide


Formamicin is a 16-membered macrolide antibiotic belonging to the plecomacrolide family, which includes bafilomycins and concanamycins . It is produced by the rare actinomycete Saccharothrix sp. MK27-91F2 and was originally isolated from a soil sample in Tokyo, Japan . The compound exhibits broad-spectrum antifungal activity against phytopathogenic fungi, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 12.5 μg/mL . Beyond its antifungal properties, formamicin demonstrates exceptionally potent in vitro cytotoxicity against murine leukemia cell lines, a key differentiating feature within its structural class .

Formamicin: Why Substitution Fails


While formamicin shares the plecomacrolide core with compounds like bafilomycin A1 and concanamycin A, key structural variations lead to significant differences in biological activity profiles that cannot be replicated by simply substituting one macrolide for another . Formamicin features a unique n-pentyl chain at C(25) and a distinctive pattern of hydroxylation, including a C(6) tertiary alcohol, which are absent in its closest analogs . Most critically, bafilomycin A1 and concanamycin A are primarily characterized as potent V-ATPase inhibitors, a mechanism that drives their antifungal and immunosuppressive effects . In contrast, formamicin's reported picomolar-range cytotoxicity against leukemia cell lines (IC50 0.13–0.15 ng/mL) suggests a distinct or additional mode of action that transcends simple V-ATPase inhibition, making it a non-interchangeable tool for targeted oncology or antifungal research .

Formamicin Comparative Evidence


Cytotoxicity vs. Plecomacrolide Class

Formamicin demonstrates picomolar-range cytotoxicity against murine leukemia cell lines, a potency level that distinguishes it from the more commonly studied V-ATPase-inhibitory plecomacrolides. In direct assays, formamicin exhibited IC50 values of 0.13–0.15 ng/mL against EL4, P388, and L1210 leukemia cells . For comparison, the representative class member bafilomycin A1 is typically characterized by its V-ATPase inhibition (IC50 ~0.4-0.5 nM) and antifungal activity, with reported cytotoxic IC50 values against various cancer cell lines generally falling in the nanomolar to low micromolar range, orders of magnitude higher than formamicin's activity . This vast difference in cytotoxic potency, measured in the same murine leukemia models, strongly indicates that formamicin's biological effects are not solely attributable to V-ATPase inhibition.

Cytotoxicity Leukemia Plecomacrolide

Antifungal Activity in Phytopathogens

Formamicin's antifungal activity is characterized by a broad-spectrum MIC range of 0.39–12.5 μg/mL against phytopathogenic fungi . In head-to-head comparisons, this is comparable to the activity of bafilomycin A1, which shows MIC values of 16 μg/mL against Pyricularia oryzae and 250 μg/mL against Botrytis cinerea . Concanamycin A, another plecomacrolide, exhibits a wider MIC range including very potent activity against some strains (<0.39 μg/mL) but weaker activity against others (25 μg/mL against P. oryzae) . Formamicin's balanced, broad-spectrum antifungal profile without the extreme variability seen in concanamycin A makes it a more predictable and reliable candidate for agricultural antifungal research.

Antifungal Phytopathogenic Fungi MIC

Structural Pharmacophore Elements

The unique substitution pattern of formamicin, specifically the n-pentyl chain at C(25) and the C(6) tertiary alcohol, represents a critical structural departure from other plecomacrolides like bafilomycin A1 and concanamycin A . These structural features are not merely cosmetic; they are directly implicated in formamicin's picomolar cytotoxicity, as the total synthesis established that both the macrocyclic core and these peripheral substituents are essential for full biological activity . In contrast, the structural diversity within the bafilomycin/concanamycin class is largely confined to variations in the hemiacetal side chain, without the distinct C(25) alkyl chain present in formamicin.

Structure-Activity Relationship Pharmacophore Total Synthesis

Formamicin Application Scenarios


Oncology Drug Discovery

Formamicin's IC50 of 0.13–0.15 ng/mL against murine leukemia cell lines makes it a prime candidate for screening in panels of human leukemia and lymphoma lines to identify sensitive genotypes. Its potency, which is orders of magnitude greater than typical V-ATPase-inhibitory plecomacrolides like bafilomycin A1, suggests utility as a chemical probe to dissect non-V-ATPase-dependent cell death pathways, particularly in hematological malignancies. Procurement for these studies should prioritize high-purity, structurally authenticated formamicin to ensure reproducibility in sensitive cytotoxicity assays.

Agricultural Antifungal Development

With a reported MIC range of 0.39–12.5 μg/mL against phytopathogenic fungi and a more balanced spectrum than concanamycin A, formamicin is well-suited for development as a lead compound in agricultural fungicide programs. Researchers can benchmark new formulations or derivatives directly against formamicin to assess improvements in potency or spectrum width. Sourcing formamicin from a reliable fermentation supplier ensures access to a natural product standard for comparative efficacy testing against common crop pathogens like Botrytis cinerea and Pyricularia oryzae.

SAR and Derivatization

The distinct C(25) n-pentyl side chain and C(6) tertiary alcohol of formamicin, confirmed by total synthesis , provide a scaffold for generating novel analogs that cannot be accessed from commercially dominant plecomacrolides like bafilomycin A1. Industrial procurement of formamicin in multi-milligram to gram quantities enables systematic derivatization studies aimed at separating antifungal and cytotoxic activities or improving selectivity. This scenario is particularly relevant for groups that have exhausted the chemical space around bafilomycin.

V-ATPase-Dependent vs. Independent Effects

Because formamicin's cytotoxic potency far exceeds what would be predicted from V-ATPase inhibition alone, it serves as an ideal tool compound in side-by-side experiments with bafilomycin A1 or concanamycin A to delineate V-ATPase-dependent versus independent cellular effects. Researchers should purchase both formamicin and a reference plecomacrolide from the same vendor to minimize batch-to-batch variability in comparative mode-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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